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molecular formula C12H11NO3S B8487407 Methyl 6-methylthio-4[1H]quinolon-2-carboxylate

Methyl 6-methylthio-4[1H]quinolon-2-carboxylate

Cat. No. B8487407
M. Wt: 249.29 g/mol
InChI Key: KHCUWUWAQWZEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05270309

Procedure details

Using the method described in Example 18a with 4-methylthioaniline (20 g) and dimethyl-acetylene dicarboxylate (20.21 g) as reagents gave methyl 6-methylthio-4-oxo-1,4-dihydroquinoline-2-carboxylate (10.12 g), m.p. 264°-266° C. δ (360 MHz, DMSO-d6), 2.55 (3H, s, CH3S), 3.96 (3H, s, CH3O), 6.68 (1H, s, 3-H), 7.64 (1H, dd, 7-H), 7.83 (1H, d, 5-H) and 7.89 (1H, d, 8-H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20.21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[CH3:10][O:11][C:12]([C:14]#[C:15][C:16](OC)=[O:17])=[O:13]>>[CH3:1][S:2][C:3]1[CH:9]=[C:8]2[C:6](=[CH:5][CH:4]=1)[NH:7][C:14]([C:12]([O:11][CH3:10])=[O:13])=[CH:15][C:16]2=[O:17]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CSC1=CC=C(N)C=C1
Step Two
Name
Quantity
20.21 g
Type
reactant
Smiles
COC(=O)C#CC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=C2C(C=C(NC2=CC1)C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.12 g
YIELD: CALCULATEDPERCENTYIELD 28.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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